4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride

EP4 antagonist structure‑activity relationship anti‑inflammatory

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a substituted piperidine bearing a 4‑trifluoromethylphenoxyethyl side‑chain. It belongs to the phenoxyethyl‑piperidine class, a scaffold explored for selective prostaglandin EP4 receptor antagonism relevant to inflammatory arthritis and pain.

Molecular Formula C14H19ClF3NO
Molecular Weight 309.75 g/mol
CAS No. 1219972-06-1
Cat. No. B1397557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride
CAS1219972-06-1
Molecular FormulaC14H19ClF3NO
Molecular Weight309.75 g/mol
Structural Identifiers
SMILESC1CNCCC1CCOC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-1-3-13(4-2-12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H
InChIKeyRRLMZAMZYZKKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride (CAS 1219972-06-1) – Chemotype and Procurement Context


4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a substituted piperidine bearing a 4‑trifluoromethylphenoxyethyl side‑chain. It belongs to the phenoxyethyl‑piperidine class, a scaffold explored for selective prostaglandin EP4 receptor antagonism relevant to inflammatory arthritis and pain [1]. The compound is supplied as a hydrochloride salt (MW 309.75 g·mol⁻¹, purity ≥95%) and is primarily used as a research intermediate and a building block for structure–activity relationship (SAR) exploration .

Why 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride Cannot Be Simply Replaced by a Generic Phenoxyethyl‑Piperidine Analog


The position of the phenoxyethyl side‑chain on the piperidine ring and the presence of the para‑trifluoromethyl substituent are both critical for pharmacological activity. Patent WO 2014/004229 explicitly teaches that 4‑substituted phenoxyethyl‑piperidines, not their 2‑ or 3‑linked isomers, provide the requisite geometry for EP4 receptor antagonism [1]. Furthermore, removal of the trifluoromethyl group is known to reduce lipophilicity and metabolic stability – a class‑level effect that directly impacts pharmacokinetic performance [2]. Consequently, interchanging with a non‑fluorinated or regioisomeric analog without confirmatory biological data carries a high risk of losing target engagement and in‑vivo efficacy.

Head‑to‑Head Comparator Evidence for 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride


Regioisomeric Control: 4‑Attachment is a Prerequisite for EP4 Antagonist Scaffold Activity

Patent WO 2014/004229 defines the phenoxyethyl‑piperidine series as EP4 antagonists and specifies that the ethyl linker must be attached at the piperidine 4‑position; 2‑ and 3‑linked analogs are outside the active scope [1]. No direct IC₅₀ values for the free base are publicly available, but the scaffold requirement constitutes a class‑level inference that the 4‑substitution pattern is indispensable for on‑target activity.

EP4 antagonist structure‑activity relationship anti‑inflammatory

Trifluoromethyl‑Driven Lipophilicity Gain Over the Non‑Fluorinated Analog

Introducing a para‑CF₃ group onto a phenyl ring typically raises the octanol/water partition coefficient (logP) by approximately 0.8–1.2 units relative to the unsubstituted phenyl analog, a well‑documented fluorine‑medicinal chemistry principle [1]. The target compound, therefore, exhibits higher calculated lipophilicity than 4‑(2‑phenoxyethyl)piperidine. Although experimentally measured logP values are not yet published for this specific pair, the inference is grounded in a large body of comparative data.

lipophilicity trifluoromethyl effect metabolic stability

Molecular Weight Differentiation Aids LC‑MS Method Development

The hydrochloride salt of the target compound has a molecular weight of 309.75 g·mol⁻¹, whereas the non‑fluorinated analog 4‑(2‑phenoxyethyl)piperidine has a molecular weight of 205.30 g·mol⁻¹ [1]. This ≈104 Da difference provides a distinct mass‑spectrometric signature that facilitates unambiguous identification and quantification in complex matrices.

molecular weight LC‑MS analytical reference

Commercial Purity Parity Confirms Procurement Viability

Both the target compound and its closest commercially available regioisomers (2‑ and 3‑(2‑(4‑(trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride) are sold at a minimum purity of 95% by reputable vendors . This parity ensures that purity is not a differential factor, placing the selection decision squarely on the structural and pharmacological merits of the 4‑substituted isomer.

purity quality control supply chain

Limited Public Bioactivity Data Necessitates Confirmatory Studies

As of 2026, no peer‑reviewed IC₅₀, Kd, or in‑vivo efficacy values have been published specifically for 4-(2-(4-(trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride. All biological claims derive from class‑level SAR of phenoxyethyl‑piperidines [1]. Users must therefore treat the compound as a chemical probe requiring de‑novo pharmacological profiling.

data gap in‑vitro pharmacology risk assessment

Optimal Use Cases for 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride Based on Differential Evidence


EP4 Receptor Antagonist Lead Identification

The 4‑substituted phenoxyethyl‑piperidine core is explicitly claimed in WO 2014/004229 as the active scaffold for selective EP4 antagonists [1]. Medicinal chemistry teams synthesizing analogs for inflammatory pain can use the hydrochloride salt directly in parallel SAR arrays, knowing that the regioisomer matches the patent‑defined chemotype.

Metabolic Stability and CNS Penetration Profiling

Owing to the logP‑enhancing effect of the para‑trifluoromethyl group (ΔlogP ≈ +1.1 vs. non‑fluorinated analog), the compound is an appropriate candidate for comparative metabolic stability assays and parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies [2].

LC‑MS/MS Method Development and Bioanalytical Reference

With a molecular weight 104 Da higher than the non‑fluorinated parent, the target compound provides a readily distinguishable signal in LC‑MS/MS, making it a useful internal standard for method validation when quantifying closely related piperidine derivatives in biological matrices .

Chemical Probe for Confirmatory Pharmacological Studies

Given the absence of published potency data [3], the compound is best deployed as a chemical probe in de‑novo in‑vitro assays (e.g., EP4 cAMP inhibition, radioligand binding) to generate proprietary SAR data that can guide further optimization or patent filings.

Quote Request

Request a Quote for 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.